molecular formula C8H14O2 B8217363 (3S)-1-oxaspiro[4.4]nonan-3-ol

(3S)-1-oxaspiro[4.4]nonan-3-ol

Cat. No.: B8217363
M. Wt: 142.20 g/mol
InChI Key: IJYLVXISVKDBSA-ZETCQYMHSA-N
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Description

(3S)-1-oxaspiro[4.4]nonan-3-ol is a chiral spirocyclic ether-alcohol characterized by a 1-oxaspiro[4.4]nonane backbone with a hydroxyl group at the 3-position in the S-configuration. Its molecular formula is C₈H₁₄O₂, and the CAS Registry Number is 1331825-49-0 . The compound’s spirocyclic framework and stereochemistry make it a valuable intermediate in pharmaceuticals, agrochemicals, and fragrance synthesis .

Properties

IUPAC Name

(3S)-1-oxaspiro[4.4]nonan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-5-8(10-6-7)3-1-2-4-8/h7,9H,1-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYLVXISVKDBSA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@@H](CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Key Features

The following compounds share structural similarities with (3S)-1-oxaspiro[4.4]nonan-3-ol, differing in substituents, ring size, or functional groups:

4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one
  • CAS: Not explicitly listed.
  • Structure : Contains a mesityl (2,4,6-trimethylphenyl) group and an α,β-unsaturated lactone ring.
  • Role : Metabolite of the acaricide spiromesifen , contributing to its pesticidal activity .
  • Key Difference: The presence of a conjugated enone system and aromatic substituent enhances its electrophilic reactivity, unlike the hydroxyl group in the target compound.
(2S,5R,9S)-9-Acetyl-9-hydroxy-2,7,8-trimethyl-1-oxaspiro[4.4]non-7-en-6-one
  • Molecular Formula : C₁₇H₂₆O₅ (MW: 462.712 g/mol) .
  • Structure : Features a ketone , acetyl , and hydroxyl groups on a spirocyclic backbone.
  • Application : Likely used in natural product synthesis due to its complex stereochemistry.
  • Key Difference : Additional methyl and acetyl groups increase hydrophobicity compared to the simpler hydroxylated target compound.
1-Oxaspiro[4.5]deca-6,9-dien-2,8-dione Derivatives
  • Examples: N-((3S)-3-{[(4-Methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-7-yl) acetamide:
  • Melting Point: 173–174°C; [α]D: +92.8° (c: 0.125, EtOAc) . N-((3S)-3-{[(4-Methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-7-yl) benzamide:
  • Melting Point : 174–175°C; [α]D : +112.0° (c: 0.125, EtOAc) .
  • Key Differences : Larger spiro ring (4.5 vs. 4.4) and sulfonamide/amide substituents enhance polarity and hydrogen-bonding capacity.
1-Oxaspiro[4.4]nonan-2-one
  • Application : Used as a perfuming agent due to its spirocyclic lactone structure and mild woody odor .

Physicochemical and Functional Comparisons

Compound Molecular Formula Functional Groups Key Properties/Applications Reference
(3S)-1-oxaspiro[4.4]nonan-3-ol C₈H₁₄O₂ Hydroxyl, ether Pharmaceutical intermediate
4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one C₁₈H₂₂O₃ Enone, hydroxyl, aryl Acaricide metabolite
1-Oxaspiro[4.5]deca-6,9-dien-2,8-dione derivatives C₁₆-₁₈H₂₀-₂₂N₂O₅S Amide, sulfonamide, ketone Bioactive synthesis intermediates
1-Oxaspiro[4.4]nonan-2-one C₈H₁₂O₂ Ketone, ether Fragrance industry
  • Solubility : Hydroxyl-containing analogs (e.g., target compound) are expected to have higher aqueous solubility than ketone or aryl-substituted derivatives .
  • Stereochemical Impact : The (3S) configuration in the target compound may enhance enantioselective interactions in drug-receptor binding compared to racemic analogs .

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